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Compound of Interest

Compound Name: 2-Bromo-4-fluoro-6-nitrophenol

Cat. No.: B1271563 Get Quote

An In-depth Technical Guide on the Reactivity of the Nitro Group in 2-Bromo-4-fluoro-6-
nitrophenol

Introduction

2-Bromo-4-fluoro-6-nitrophenol (CAS No: 320-75-2) is a highly functionalized aromatic

compound that serves as a critical intermediate in the synthesis of pharmaceuticals and

agrochemicals.[1][2] Its unique molecular architecture, featuring a phenol ring substituted with

bromine, fluorine, and a nitro group, makes it a versatile building block for constructing complex

molecules with specific biological activities.[1][3] The reactivity of this compound is largely

dictated by the powerful electron-withdrawing nature of the nitro group, which influences the

aromatic system and participates in characteristic chemical transformations. This guide

provides a detailed examination of the synthesis of 2-Bromo-4-fluoro-6-nitrophenol and the

pivotal role the nitro group plays in its subsequent reactions, with a focus on nucleophilic

aromatic substitution and reduction pathways.

Physicochemical Properties
A summary of the key physical and chemical properties of 2-Bromo-4-fluoro-6-nitrophenol is
presented below.
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Property Value Reference

CAS Number 320-75-2 [1][2]

Molecular Formula C₆H₃BrFNO₃ [2][4]

Molecular Weight 235.997 g/mol [2]

Appearance Light yellow product [5]

Purity Typically 97% or 98% [1][2]

Melting Point 101 °C [3]

Boiling Point 277.8±40.0 °C (Predicted) [3]

Density 1.965±0.06 g/cm³ (Predicted) [3]

Synthesis of 2-Bromo-4-fluoro-6-nitrophenol
The primary method for synthesizing 2-Bromo-4-fluoro-6-nitrophenol is through the

electrophilic nitration of 2-Bromo-4-fluorophenol. This reaction utilizes a nitrating agent,

typically a mixture of sulfuric acid and nitric acid, to introduce a nitro group onto the aromatic

ring.[5] The hydroxyl group is a strong activating group and an ortho-, para-director, while the

bromine and fluorine atoms are deactivating but also ortho-, para-directing. The substitution

occurs ortho to the hydroxyl group and meta to the halogens, a position sterically accessible

and electronically favored.

Caption: Synthesis of 2-Bromo-4-fluoro-6-nitrophenol via nitration.

Experimental Protocol: Nitration of 2-Bromo-4-
fluorophenol
The following protocol is based on a patented synthesis method.[5]

Preparation: In a suitable reaction flask, dissolve 0.05 moles of 2-Bromo-4-fluorophenol in 25

mL of chloroform with stirring.

Addition of Nitrating Agent: At room temperature (20 °C), slowly add a pre-mixed nitrating

agent consisting of sulfuric acid and nitric acid (molar ratio of 1:5.5) dropwise.
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Reaction: After the addition is complete, heat the reaction mixture to 45 °C and maintain for 3

hours.

Workup: Once the reaction is complete, wash the organic phase with water and then with a

saturated sodium chloride solution.

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the

solvent to obtain the crude product.

Purification: Recrystallize the crude product from ethanol to yield a light yellow solid. This

process has a reported yield of 89%.[5]

Reactivity Governed by the Nitro Group
The nitro group is one of the most powerful electron-withdrawing groups. Its presence on the

phenol ring profoundly influences the molecule's reactivity in two key ways: by modifying the

aromatic ring's susceptibility to nucleophilic attack and by undergoing reduction itself.

Activation for Nucleophilic Aromatic Substitution (SNAr)
Aromatic rings are typically electron-rich and undergo electrophilic substitution. However, the

presence of strongly electron-withdrawing groups, such as the nitro group, can render the ring

electron-deficient enough to react with nucleophiles. This is known as Nucleophilic Aromatic

Substitution (SNAr).[6][7]

The SNAr mechanism proceeds via a two-step addition-elimination process.[8] The rate-

determining step is typically the initial attack by a nucleophile to form a resonance-stabilized

carbanion intermediate, known as a Meisenheimer complex.[7][9] For this stabilization to be

effective, the electron-withdrawing group must be positioned ortho or para to the leaving group.

[6][7]

In 2-Bromo-4-fluoro-6-nitrophenol, the nitro group is ortho to the bromine atom and para to

the fluorine atom. This positioning strongly activates both halogen sites for SNAr, as the

negative charge of the Meisenheimer complex can be delocalized onto the oxygen atoms of

the nitro group.
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Caption: General mechanism for SNAr on 2-Bromo-4-fluoro-6-nitrophenol.

Reduction of the Nitro Group
The most direct and common reaction involving the nitro group is its reduction to a primary

amine. This transformation is a cornerstone of synthetic chemistry, as aromatic amines are

valuable precursors for dyes, pharmaceuticals, and other specialty chemicals.[10][11] The

reduction of 2-Bromo-4-fluoro-6-nitrophenol yields 2-amino-6-bromo-4-fluorophenol.

A variety of reducing agents can accomplish this conversion, with the choice often depending

on the presence of other functional groups in the molecule.[12]
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Common Reduction Methods:

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst like Palladium on carbon

(Pd/C) or Raney Nickel.[12] Raney Nickel is often preferred when wishing to avoid

dehalogenation, which can be a side reaction with Pd/C.[12]

Metal/Acid Reduction: A classic method involves using a metal such as iron (Fe), zinc (Zn),

or tin (Sn) in the presence of an acid like hydrochloric acid (HCl) or acetic acid.[12][13] This

is a robust and widely used industrial process.

Transfer Hydrogenation: Reagents like ammonium formate can be used with a catalyst (e.g.,

Pd/C) to serve as a hydrogen source.[13]

Other Reagents: Tin(II) chloride (SnCl₂) and sodium hydrosulfite are also effective for this

reduction.[10]

Caption: Reduction of the nitro group to an amine.

Experimental Protocol: Reduction of a Nitrophenol
Analog
The following is a representative protocol for the reduction of a nitro group on a similar

halogenated phenol, which can be adapted for 2-Bromo-4-fluoro-6-nitrophenol.[13]

Preparation: Dissolve the nitrophenol (e.g., 2-Chloro-4-fluoro-6-nitrophenol) in a solvent

mixture, such as ethanol and water.

Addition of Reagents: Add iron powder and a catalytic amount of hydrochloric acid to the

solution.

Reaction: Heat the mixture to reflux and monitor the reaction's progress using Thin Layer

Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Workup: Upon completion, cool the reaction mixture and filter to remove the iron salts.

Isolation: Neutralize the filtrate and evaporate the solvent to obtain the crude amino-phenol

product. Further purification can be achieved through recrystallization or column

chromatography.
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Experimental Workflow Visualization
The synthesis of 2-Bromo-4-fluoro-6-nitrophenol involves a standard sequence of laboratory

operations. The logical flow from preparation to purification is critical for achieving high yield

and purity.
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Caption: General experimental workflow for the synthesis of 2-Bromo-4-fluoro-6-nitrophenol.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1271563?utm_src=pdf-body-img
https://www.benchchem.com/product/b1271563?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1271563?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
The nitro group in 2-Bromo-4-fluoro-6-nitrophenol is the dominant director of the molecule's

chemical reactivity. It serves a dual purpose: first, as a powerful activating group that renders

the aromatic ring susceptible to nucleophilic aromatic substitution at the halogen positions, and

second, as a functional group that can be readily reduced to a primary amine. This predictable,

dual reactivity makes 2-Bromo-4-fluoro-6-nitrophenol an exceptionally valuable and versatile

intermediate for the synthesis of complex, high-value molecules in the pharmaceutical and

agrochemical industries. A thorough understanding of these reaction pathways is essential for

researchers and drug development professionals seeking to leverage this compound in their

synthetic programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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